Bienvenue dans la boutique en ligne BenchChem!

4-Desfluoro-6-fluoro dolutegravir

Regioisomer impurity profiling HIV integrase inhibitor quality control fluorine positional isomer differentiation

4-Desfluoro-6-fluoro dolutegravir (CAS 2244161-72-4; molecular formula C₂₀H₁₉F₂N₃O₅; molecular weight 419.38 g/mol) is a regioisomeric impurity and structural analog of the HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir (Tivicay), in which the benzyl fluorine substitution pattern is shifted from the 2,4-difluoro configuration (parent drug) to the 2,6-difluoro configuration. The compound is also designated as Dolutegravir 2,6-Difluoro Analog, Dolutegravir IP Impurity F, and Dolutegravir Impurity 13.

Molecular Formula C20H19F2N3O5
Molecular Weight 419.4 g/mol
CAS No. 2244161-72-4
Cat. No. B3325932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desfluoro-6-fluoro dolutegravir
CAS2244161-72-4
Molecular FormulaC20H19F2N3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O
InChIInChI=1S/C20H19F2N3O5/c1-10-5-6-30-15-9-24-8-12(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-13(21)3-2-4-14(11)22/h2-4,8,10,15,27H,5-7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
InChIKeyHINIWTFBDFXRFH-BMIGLBTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Desfluoro-6-fluoro Dolutegravir (CAS 2244161-72-4) – Identity, Class & Procurement Context for the Dolutegravir Regioisomeric Impurity Reference Standard


4-Desfluoro-6-fluoro dolutegravir (CAS 2244161-72-4; molecular formula C₂₀H₁₉F₂N₃O₅; molecular weight 419.38 g/mol) is a regioisomeric impurity and structural analog of the HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir (Tivicay), in which the benzyl fluorine substitution pattern is shifted from the 2,4-difluoro configuration (parent drug) to the 2,6-difluoro configuration [1]. The compound is also designated as Dolutegravir 2,6-Difluoro Analog, Dolutegravir IP Impurity F, and Dolutegravir Impurity 13 [2]. It is catalogued as USP Pharmaceutical Analytical Impurity (PAI) 1A12930 and is supplied as a fully characterized reference material compliant with USP, EMA, JP, and BP regulatory standards for use in ANDA/NDA submissions, analytical method development, method validation (AMV), and quality control (QC) during commercial production of dolutegravir active pharmaceutical ingredient (API) .

Why a Generic Dolutegravir Impurity Standard Cannot Substitute for the 4-Desfluoro-6-fluoro (2,6-Difluoro) Regioisomer


Regioisomeric impurities possess the same molecular formula and mass as the parent drug or other positional isomers, making them indistinguishable by conventional single-quadrupole LC-MS methods and co-elution risks in non-optimized HPLC gradients [1]. The 4-desfluoro-6-fluoro (2,6-difluorobenzyl) regioisomer of dolutegravir differs from the parent drug (2,4-difluorobenzyl) by a single fluorine atom position on the phenyl ring, which alters its chromatographic retention behavior, UV spectral properties, and potentially its biological activity profile [2]. Substituting a generic dolutegravir reference standard or a different impurity (e.g., 2-desfluoro, 4-desfluoro, desdifluoro, or diastereomeric R,R-/S,S-isomer impurities) for this specific regioisomer will result in incorrect HPLC peak identification, inaccurate system suitability assessment, and potential failure of ANDA/NDA regulatory review due to non-compliance with ICH Q3A(R2) identification and quantification requirements for specified impurities [3].

Quantitative Differentiation Evidence: 4-Desfluoro-6-fluoro Dolutegravir vs. Closest Analogs & Alternative Impurity Standards


Regioisomeric Fluorine Position: Target (2,6-Difluoro) vs. Parent Dolutegravir (2,4-Difluoro) – Structural Identity and Molecular Recognition

The target compound is the 2,6-difluorobenzyl regioisomer of dolutegravir. The parent drug dolutegravir bears a 2,4-difluorobenzyl carboxamide moiety at the C9 position of the tricyclic carbamoyl pyridone scaffold, whereas the target compound bears a 2,6-difluorobenzyl group at the same position. Both compounds share the same molecular formula (C₂₀H₁₉F₂N₃O₅) and identical molecular weight (419.38 g/mol), rendering them isobaric and indistinguishable by low-resolution mass spectrometry [1]. The precise fluorine atom positioning is critical because molecular rotational resonance (MRR) spectroscopy studies on the analogous cabotegravir raw material impurity 2,6-difluorobenzylamine demonstrated that regioisomeric impurities can be carried through synthesis to form final drug substance impurities with improper fluorination, requiring dedicated analytical methods for resolution [2].

Regioisomer impurity profiling HIV integrase inhibitor quality control fluorine positional isomer differentiation

USP Pharmaceutical Analytical Impurity (PAI) Designation: Formal Pharmacopeial Recognition of the 2,6-Difluoro Regioisomer

The United States Pharmacopeia (USP) has designated this compound as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A12930 (2,6-Difluoro Dolutegravir, 25 mg, $875.00) . USP PAI materials are distinct from official USP Reference Standards but are developed and released under USP's subject matter expert process for use as analytical reference materials in quality control testing of drug substances and products . In contrast, many other dolutegravir-related impurities (e.g., 2-desfluoro impurity CAS 1863916-88-4, 4-desfluoro impurity, desdifluoro impurity, or various diastereomeric isomers) do not carry an individual USP PAI catalog designation, meaning they lack this level of pharmacopeial recognition and standardized release testing [1].

USP reference standard pharmaceutical analytical impurity dolutegravir ANDA filing

ICH Q3A(R2) Impurity Threshold Compliance: Quantification Requirements Driving Demand for the Specific 2,6-Difluoro Standard

Under ICH Q3A(R2) guidelines, for a new drug substance with a maximum daily dose ≤2 g/day (dolutegravir typical adult dose: 50 mg/day), the reporting threshold for any impurity is 0.05%, the identification threshold is 0.10% or 1.0 mg/day (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg/day [1]. For dolutegravir 50 mg tablets, this translates to a reporting threshold of 0.025 mg impurity per day, requiring analytical methods capable of detecting and quantifying the 4-desfluoro-6-fluoro regioisomer at levels of 0.05% and above relative to the API . MRR spectroscopy studies on the analogous 2,6-difluorobenzylamine regioisomeric impurity demonstrated quantification capability over the range of 0.05–5% (v/v) without chromatographic separation, establishing that such regioisomeric impurities are quantifiable at and below ICH reporting thresholds [2].

ICH Q3A impurity thresholds pharmaceutical quality control ANDA regulatory compliance

Comprehensive Characterization Package: Multi-Technique Structural Elucidation per ICH and Pharmacopeial Requirements

Reputable vendors supply 4-desfluoro-6-fluoro dolutegravir with a full characterization data package including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, HRMS, HPLC purity analysis, and a detailed Structure Elucidation Report (SER) compliant with USP, EMA, JP, and BP standards [1]. The compound's synthesis and characterization have been published in peer-reviewed literature, where six major dolutegravir process impurities were identified by HPLC and LC-MS, synthesized starting from the common intermediate (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid, and fully characterized [2]. In contrast, generic impurity standards from non-specialized vendors may lack ¹⁹F NMR characterization (critical for distinguishing regioisomeric fluorine patterns) or a formal SER, compromising the evidentiary basis for peak assignment in regulatory submissions .

impurity characterization structure elucidation report regulatory reference standard qualification

Process-Related Origin: Formation via Regioisomeric Amine Feedstock Contamination

The 4-desfluoro-6-fluoro impurity originates from the use of 2,6-difluorobenzylamine as a regioisomeric contaminant in the 2,4-difluorobenzylamine feedstock during the final amide coupling step of dolutegravir synthesis . MRR spectroscopy studies on 2,4-difluorobenzylamine (the raw material for cabotegravir and structurally analogous process) demonstrated that 2,6-difluorobenzylamine is a quantifiable regioisomeric impurity present at 0.05–5% levels in commercial lots of 2,4-difluorobenzylamine, and this impurity carries through synthesis to produce the corresponding 2,6-difluoro drug substance impurity [1]. The Sankareswaran et al. (2016) process optimization study identified that strong base and elevated temperatures during demethylation steps can generate additional desfluoro impurities (2-desfluoro, 4-desfluoro, 2,4-didesfluoro), but the 4-desfluoro-6-fluoro (2,6-difluoro) impurity specifically arises from the amine coupling step, not from degradation, distinguishing it from degradation-related impurities [2].

process impurity origin dolutegravir manufacturing amine feedstock quality control

Molecular Weight Identity Masking: Why LC-MS Alone Cannot Differentiate the 2,6-Difluoro Regioisomer from Parent Dolutegravir

Both 4-desfluoro-6-fluoro dolutegravir (C₂₀H₁₉F₂N₃O₅, MW 419.38) and the parent drug dolutegravir (C₂₀H₁₉F₂N₃O₅, MW 419.38) are exact mass isobars with identical molecular formulae . They cannot be distinguished by low-resolution LC-MS or MS-only detection, and even high-resolution MS (HRMS) produces identical exact masses [1]. Differentiation requires chromatographic resolution (e.g., optimized reverse-phase HPLC gradient conditions on C8 or C18 columns) with retention time assignment verified against the authentic 2,6-difluoro reference standard, or direct spectroscopic methods such as ¹⁹F NMR or MRR spectroscopy [2]. This property directly distinguishes this regioisomeric impurity from mass-differentiated impurities (e.g., 2-desfluoro impurity, MW 401.40; desdifluoro impurity, MW 383.42) that can be discriminated by MS alone.

regioisomer mass spectrometry co-elution risk HPLC method specificity

Procurement-Ready Application Scenarios for 4-Desfluoro-6-fluoro Dolutegravir (CAS 2244161-72-4)


HPLC System Suitability and Peak Identification in Dolutegravir API Release Testing

In QC release testing of dolutegravir API, the 4-desfluoro-6-fluoro impurity standard is used to spike reference solutions for HPLC system suitability verification. Its isobaric nature with dolutegravir (MW 419.38) means that resolution between the 2,4-difluoro (parent) and 2,6-difluoro (impurity) peaks must be demonstrated chromatographically, as MS detection cannot discriminate them [1]. ICH Q3A(R2) mandates that any impurity above 0.05% must be reported and any impurity above 0.10% must be identified [2]; the authentic reference standard provides the definitive retention time and UV spectral match for this identification. Failure to use the correct regioisomer standard risks misidentifying the peak and non-compliance with pharmacopeial monograph specifications for unspecified/ specified impurity limits.

ANDA/NDA Regulatory Submission Support: Module 3.2.S.3.2 Impurities

For generic drug manufacturers filing ANDA applications for dolutegravir tablets (50 mg), the FDA requires complete characterization data for all specified impurities exceeding identification thresholds. The 4-desfluoro-6-fluoro dolutegravir reference standard, supplied with a detailed Structure Elucidation Report (SER) and full spectroscopic characterization (¹H, ¹³C, ¹⁹F NMR, IR, HRMS), provides the evidentiary package required in Module 3.2.S.3.2 for impurity identification and justification of acceptance limits [1]. Its USP PAI designation (Catalog 1A12930) further strengthens the regulatory submission by providing lot-traceable pharmacopeial recognition .

Raw Material Feedstock Quality Control: 2,4-Difluorobenzylamine Purity Specification

Process development and manufacturing QC groups can use the 4-desfluoro-6-fluoro dolutegravir standard to establish a limit test for 2,6-difluorobenzylamine content in incoming 2,4-difluorobenzylamine feedstock. MRR spectroscopy has demonstrated that this regioisomeric amine impurity can be present at 0.05–5% in commercial lots and carries through to form the corresponding dolutegravir impurity [1]. Setting a feedstock specification (e.g., ≤0.10% 2,6-difluorobenzylamine) and verifying with the reference standard ensures upstream control of the impurity before it enters the synthetic sequence, aligning with ICH Q11 Quality by Design principles for impurity control strategy [2].

Forced Degradation Studies to Distinguish Process Impurity from Degradation Product

In stability-indicating method validation, the 4-desfluoro-6-fluoro impurity standard is essential to confirm that this specific regioisomer is a process-related impurity (introduced via amine feedstock), not a degradation product formed under accelerated or stress conditions (heat, acid, base, oxidation, photolysis) [1]. Spiking the standard into stressed samples and demonstrating consistent retention time and peak purity (e.g., via PDA detector) validates that the HPLC method can discriminate between the process impurity and any degradation products that may form in the same chromatographic region, fulfilling ICH Q2(R1) specificity requirements [2].

Quote Request

Request a Quote for 4-Desfluoro-6-fluoro dolutegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.